1-Fluoronaphthalen-2-ol
Overview
Description
1-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H7FO and a molecular weight of 162.16 . It is used in various fields of chemistry, including as a building block for benzene compounds .
Synthesis Analysis
A Validated RP-HPLC Method has been developed for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities . The method is found to be having linearity in the concentration of 0.075–5.000 μg/mL, 0.150–5.000 μg/mL, 0.3125–5.000 μg/mL and 0.3125–5.000 μg/mL for 1-aminonaphthalene, 1-nitronaphthalene, naphthalene and 2-fluoronaphthalene, respectively .
Molecular Structure Analysis
The molecular structure of 1-Fluoronaphthalen-2-ol can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound is reported to crystallize in monoclinic system in space group P21/n .
Physical And Chemical Properties Analysis
1-Fluoronaphthalen-2-ol is a colorless, combustible liquid, which is insoluble in water . It has unique photo physical and chemical properties . These characteristics make them the most studied group of organic compounds. Naphthalene dyes have rigid plane and large π-electron conjugation. Therefore they have high quantum yield and excellent photostability .
Scientific Research Applications
Metabolic Studies
1-Fluoronaphthalene's metabolism by Cunninghamella elegans has been studied, revealing insights into fungal monooxygenase-epoxide hydrolase systems. It was found that C. elegans oxidizes 1-fluoronaphthalene predominantly at specific positions, forming various metabolites like trans-dihydroxy-dihydro-1-fluoronaphthalene and hydroxylated derivatives. The study highlights the stereoselectivity and the influence of a fluoro substituent in the metabolism of 1-fluoronaphthalene (Cerniglia, Miller, Yang, & Freeman, 1984).
Chemical Synthesis and Catalysis
A study demonstrated that 1-fluoronaphthalene, when reacted with phenethylmagnesium chloride and catalytic transition metal catalysts, leads to the formation of 1-(1-phenethyl)naphthalene via rearrangement. This process indicates the potential of 1-fluoronaphthalene in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions (Guo et al., 2006).
Analytical Chemistry
1-Fluoronaphthalene has been applied in analytical chemistry, particularly in fluorescence sensing. A chiral 1,8-diacridylnaphthalene-derived fluorosensor has been used for the enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. The use of 1-fluoronaphthalene derivatives in fluorescence titration experiments exhibits potential in the selective detection of these compounds (Mei & Wolf, 2004); (Wolf, Liu, & Reinhardt, 2006).
Materials Science
1-Fluoronaphthalene's properties are significant in materials science, particularly in the context of its molecular structure and behavior. Studies on microwave spectra and thermal expansion properties of 1-fluoronaphthalene and its derivatives contribute to understanding the material properties influenced by the fluorine substitution in naphthalene derivatives (Carey, Sun, & Kukolich, 2014); (Meresse, Haget, Filhol, & Chanh, 1979).
Environmental and Health Research
1-Fluoronaphthalene and its analogs have been used in studies related to environmental and health research. The analysis of 1-fluoronaphthalene's impurities and their effects on various biological systems provides insights that are crucial for assessing the safety of substances and their manufacturing processes (Karagiannidou, Bekiari, & Vastardi, 2015).
Safety And Hazards
properties
IUPAC Name |
1-fluoronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCMBNQFISSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454942 | |
Record name | 1-fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoronaphthalen-2-ol | |
CAS RN |
51417-63-1 | |
Record name | 1-fluoronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoronaphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.